molecular formula C9H10O3 B1316851 Methyl 3-hydroxy-5-methylbenzoate CAS No. 2615-71-6

Methyl 3-hydroxy-5-methylbenzoate

Cat. No. B1316851
CAS RN: 2615-71-6
M. Wt: 166.17 g/mol
InChI Key: PBUWDSBWYMQASI-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-5-methylbenzoate” is a chemical compound . It is also known as "Methyl m-hydroxybenzoate" . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular formula of “Methyl 3-hydroxy-5-methylbenzoate” is C9H10O3 . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-5-methylbenzoate” has a molecular weight of 166.17400 . Other physical and chemical properties such as melting point, boiling point, and density are not clearly detailed in the available literature.

Scientific Research Applications

Synthesis of Gefitinib

  • Scientific Field : Pharmaceutical Engineering
  • Application Summary : Methyl 3-hydroxy-4-methoxybenzoate is used as a starting material in the synthesis of Gefitinib , a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases . Gefitinib is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .
  • Methods of Application : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
  • Results or Outcomes : This novel synthetic route produced overall yields as high as 37.4% .

Environmentally Safe Insecticide

  • Scientific Field : Agriculture
  • Application Summary : Methyl benzoate, a relatively new botanical insecticide that occurs naturally as a metabolite in plants, has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests .
  • Methods of Application : Methyl benzoate has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
  • Results or Outcomes : Methyl benzoate is considered a very promising candidate for use in integrated pest management under either greenhouse or field conditions .

Safety And Hazards

“Methyl 3-hydroxy-5-methylbenzoate” should be handled with care. It is advised to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition in case of a spill .

properties

IUPAC Name

methyl 3-hydroxy-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUWDSBWYMQASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558478
Record name Methyl 3-hydroxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-5-methylbenzoate

CAS RN

2615-71-6
Record name Methyl 3-hydroxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
FA TURNER, JE GEARIEN - The Journal of Organic Chemistry, 1959 - ACS Publications
… Methyl 3-hydroxy-5-methylbenzoate. A solution of 41.6 g. (… The methyl 3-hydroxy-5-methylbenzoate was collected by … (0.25 mol.) of methyl 3-hydroxy-5-methylbenzoate, 85 ml. of acetic …
Number of citations: 40 pubs.acs.org
D Phillips, A Johnson - The Journal of Organic Chemistry, 1956 - ACS Publications
… infrared absorption studies were in agreement ivith thechromophore proposed and de-hydrogenation of the methyl ester gave methyl 3, 5-cresotate(methyl 3-hydroxy-5-methylbenzoate)…
Number of citations: 5 pubs.acs.org
JW ApSimon, JA Corran, NG Creasey… - Journal of the …, 1965 - pubs.rsc.org
… protons, it is clear that the methyl 3-hydroxy-5-methylbenzoate, obtained by pyrolysis of ergochrysin … was confirmed by the isolation of methyl 3-hydroxy5-methylbenzoate upon pyrolysis. …
Number of citations: 8 pubs.rsc.org
BJ Zukiewicz, C Weck, E Nauha, T Gruber - Journal of Molecular Structure, 2020 - Elsevier
… During our work on sulfonester trimer 3 we have been able to recover crystals of methyl 3-hydroxy-5-methylbenzoate (4) in the monoclinic space group P2 1 /c. The molecular structure …
Number of citations: 1 www.sciencedirect.com
M Satomura - The Journal of Organic Chemistry, 1993 - ACS Publications
Fused heteroaromatic systems, such as indoles and tetrahydrocarbazoles, bearing functional groups such as methoxy or hydroxyl at specific positions, represent particularly attractive …
Number of citations: 5 pubs.acs.org
JHP Tyman - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
… N-methylmorpholine and diphenylphosphonic acid, after treatment with triethylamine and completion of reaction at ambient temperature, affords methyl 3-hydroxy-5-methylbenzoate in …
Number of citations: 2 www.sciencedirect.com
YZ Piao, YJ Kim, YA Kim, HS Lee… - Journal of agricultural …, 2009 - ACS Publications
Enzyme-linked immunosorbent assays (ELISAs) for the class-specific determination of organophosphorus (OP) pesticides were developed from monoclonal antibodies raised against …
Number of citations: 55 pubs.acs.org
PŠOP SO - Synthetic and Natural Phenols, 1996 - books.google.com
… Methyl 3-hydroxy-5-methylbenzoate was obtained in 50% yield (ref. 61) by a process having some similarity to Horner-Emmons methodology. …
Number of citations: 0 books.google.com
K Clinch, CJ Marquez, MJ Parrott, R Ramage - Tetrahedron, 1989 - Elsevier
… pressure and the residue chromatographed on silica gel (15 g) to afford a white solid which was recrystallised from CH2Cl2-n-hexane to afford methyl 3-hydroxy-5-methylbenzoate (17a…
Number of citations: 29 www.sciencedirect.com
Ó Frutos, C Atienza… - European Journal of …, 2001 - Wiley Online Library
… (e) Methyl 3-Hydroxy-5-methylbenzoate: To a solution of 15 (5.00 g, 32.86 mmol) in MeOH (100 mL) was added H 2 SO 4 (96%, 2 mL) and the mixture was stirred at 23 C for 14 h. The …

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